methyl 4-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
CAS No.:
Cat. No.: VC16324314
Molecular Formula: C21H18Cl2N4O3
Molecular Weight: 445.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18Cl2N4O3 |
|---|---|
| Molecular Weight | 445.3 g/mol |
| IUPAC Name | methyl 4-[[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H18Cl2N4O3/c1-30-20(28)12-5-7-13(8-6-12)26-21(29)27-10-9-16-18(25-11-24-16)19(27)14-3-2-4-15(22)17(14)23/h2-8,11,19H,9-10H2,1H3,(H,24,25)(H,26,29) |
| Standard InChI Key | QPMQTWJIWDMWSN-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C(=CC=C4)Cl)Cl)N=CN3 |
Introduction
Chemical Identity and Structural Features
The compound belongs to the imidazo[4,5-c]pyridine class, characterized by a bicyclic heteroaromatic core fused with a piperidine ring. Key structural elements include:
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Imidazo[4,5-c]pyridine scaffold: A nitrogen-rich bicyclic system providing rigidity and hydrogen-bonding capacity.
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2,3-Dichlorophenyl substituent: Positioned at the 4-position of the tetrahydroimidazopyridine ring, introducing steric bulk and electronic modulation.
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Methyl benzoate group: Linked via a carbonyl-amino bridge, contributing ester functionality and aromatic π-stacking potential.
Comparative analysis with the closely related analog methyl 3-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate (CAS 1040700-63-7) reveals that positional isomerism of chlorine atoms significantly influences molecular interactions. The 2,3-dichloro substitution may enhance dipole moments compared to the 2,4-isomer, potentially altering solubility and target binding .
Synthetic Methodology
Core Scaffold Construction
The imidazo[4,5-c]pyridine nucleus is typically synthesized via cyclocondensation reactions. A plausible route involves:
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Piperidine precursor functionalization: Introduction of a 2,3-dichlorophenyl group through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling .
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Imidazole ring formation: Cyclization using reagents like chloramine-T or Lawesson’s reagent to generate the fused imidazo-pyridine system .
For example, intermediate iodination steps similar to those described for CITCO analogs (e.g., iodination with N-iodosuccinimide in dichloromethane) could be employed to introduce halogen handles for subsequent coupling .
Side Chain Elaboration
The methyl benzoate moiety is introduced via amide bond formation:
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Activated carbonyl intermediate: Generated from the imidazopyridine core using carbodiimide coupling agents (EDC/HOBt) .
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Nucleophilic attack: Reaction with methyl 4-aminobenzoate under Schotten-Baumann conditions to form the urea linkage .
Critical challenges include regioselectivity in dichlorophenyl substitution and minimizing racemization during amide bond formation. Patent literature suggests that microwave-assisted synthesis may improve yields in analogous systems .
Physicochemical Properties
While experimental data specific to this compound is unavailable, properties can be extrapolated from structural analogs:
The 2,3-dichloro configuration may reduce crystallinity compared to the 2,4-isomer due to asymmetrical halogen placement, complicating crystallization .
Pharmacological Hypotheses
Nuclear Receptor Modulation
Structurally related imidazopyridines act as agonists/antagonists of nuclear receptors like CAR (Constitutive Androstane Receptor) and PXR (Pregnane X Receptor) . Key considerations:
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CAR activation: The 2,3-dichlorophenyl group may enhance hydrophobic interactions with CAR’s ligand-binding domain (LBD), as seen in CITCO derivatives .
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PXR cross-reactivity: Reduced compared to 2,4-dichloro analogs due to altered halogen bonding geometry .
Metabolic Stability
Esterase-mediated hydrolysis of the methyl benzoate group would generate a carboxylic acid metabolite. This prodrug strategy is employed in analogs to improve tissue penetration .
Comparative Analysis with Structural Analogs
The table below contrasts key features with the 2,4-dichloro analog (CAS 1040700-63-7) :
The ortho chlorine in the query compound likely induces greater steric hindrance, potentially reducing off-target PXR activation observed in CITCO-like molecules .
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